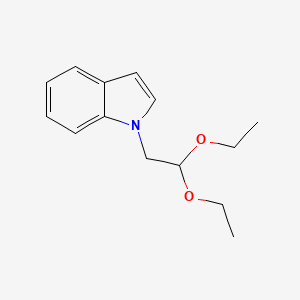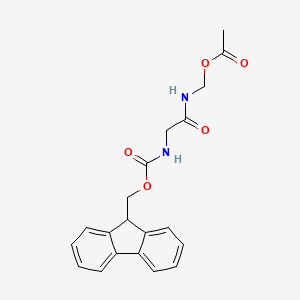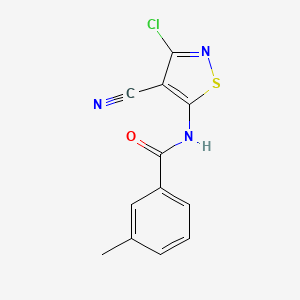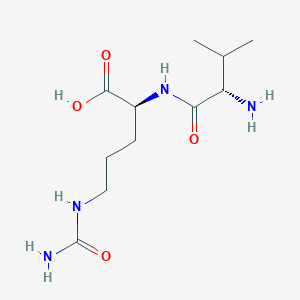
Val-Cit
描述
Synthesis Analysis
Val-Cit is used in the synthesis of ADCs . The synthesis process involves the conjugation of the cytotoxic drug to the antibody through the this compound linker . The stability of the this compound motif in the synthesis process can be affected by the linker structure and the attachment point .
Molecular Structure Analysis
The molecular weight of this compound is 601.704 and its chemical formula is C11H22N4O4 . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Chemical Reactions Analysis
The stability of this compound in systemic circulation and the rate of their intracellular processing within target cancer cells are among the key factors determining the efficacy of ADCs . The stability of the this compound motif is known to be affected by linker structure (including PEGylation pattern) and attachment point .
科学研究应用
1. 修订新西兰火山警报级别系统
Val-Cit 在火山活动交流中发挥作用。像新西兰这样的国家/地区的火山警报级别 (VAL) 系统使用预警系统中的工具,以简单形式交流复杂的火山信息。对于紧急事务管理人员、航空业和公众等各利益相关者做出响应决策至关重要。新西兰的 VAL 系统根据定性民族志方法(包括访谈、文件分析和对科学家的观察)进行了修订。此修订后的 VAL 系统用于新西兰所有活火山,易于理解、直观且信息丰富 (Potter 等人,2014 年)。
2. 旅游市场调研:宾夕法尼亚州的经验
VALS(价值观和生活方式)分析是一种市场调研工具,在旅游业中用于了解与旅游业发展相关的消费者行为。宾夕法尼亚州旅游发展局将其 VALS 纳入其旅游市场研究中,获得了关于改进营销策略的新见解。本文讨论了 VALS 的概念及其在了解宾夕法尼亚州等目的地的旅游市场状况中的应用 (Shih,1986 年)。
3. COMT Val158Met 对前额叶脑活动和行为表现的影响
COMT Val158Met 多态性与前额叶皮层中多巴胺水平的调节有关,并影响认知功能。该研究探讨了 COMT Val(158)Met 多态性和外化行为对认知控制任务期间脑活动的影响。研究发现,基因型与外化特质相结合,会影响刺激冲突解决和反应选择的效率,表明对前额叶皮层功能有重大影响 (Shehzad 等人,2012 年)。
4. COMT 基因 Val/Met 多态性和精神分裂症风险
本研究调查了影响执行认知和前额叶皮层生理学的 COMT 基因中的 Val/Met 多态性。该研究比较了精神分裂症患者和对照受试者之间的等位基因/基因型频率,发现极少的证据表明 Val 等位基因是欧洲和亚洲人群中精神分裂症的易感因素 (Fan 等人,2005 年)。
5. 大肠杆菌 K-12 基因组测序
This compound 在遗传研究中发挥作用,正如大肠杆菌 K-12 基因组测序中所展示的那样。此次测序发现了一个新的缬氨酸 tRNA 基因,命名为 valZ,强调了在微生物学研究中了解遗传成分的重要性 (Oshima 等人,1996 年)。
作用机制
Target of Action
Val-Cit, also known as Valine-Citrulline, is primarily used in the construction of Antibody-Drug Conjugates (ADCs). The primary targets of this compound based ADCs are specific antigens present on the surface of cancer cells . The antibody portion of the ADC selectively recognizes and binds to these antigens .
Mode of Action
Once the antibody portion of the ADC binds to the target antigen, the ADC is internalized by the cancer cell . This internalization is followed by the release of the cytotoxic payload inside the cell . The this compound dipeptide motif in the linker is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . This enzymatic action cleaves the linker, releasing the cytotoxic payload .
Biochemical Pathways
The released payload, often a compound like Monomethyl Auristatin E (MMAE), exerts its cytotoxic effects by inhibiting cell division. MMAE inhibits cell division by blocking the polymerization of tubulin , a key protein involved in the formation of the mitotic spindle necessary for cell division. This blockage leads to cell cycle arrest and ultimately, cell death .
Pharmacokinetics
The pharmacokinetics of this compound based ADCs involve absorption, distribution, metabolism, and excretion (ADME). The ADC is administered intravenously, ensuring 100% bioavailability. It is then distributed throughout the body, binding to target antigens on cancer cells. The ADC is internalized by the cancer cell and the payload is released upon cleavage of the this compound linker . The cytotoxic payload is then metabolized and eventually excreted .
Result of Action
The result of the action of this compound based ADCs is the selective killing of cancer cells. By delivering a cytotoxic payload directly to cancer cells, these ADCs can effectively kill cancer cells while minimizing damage to healthy cells . This targeted approach can lead to a significant inhibition of tumor growth .
Action Environment
The action, efficacy, and stability of this compound based ADCs can be influenced by several environmental factors. For instance, the expression level of the target antigen on the cancer cell surface can impact the ADC’s ability to bind and be internalized . Additionally, the presence of extracellular enzymes can lead to premature cleavage of the linker and systemic release of the cytotoxic payload . This can reduce the therapeutic index of the ADC by causing off-target toxicities . Therefore, the tumor microenvironment and the systemic environment in the body play crucial roles in the action of this compound based ADCs.
安全和危害
Val-Cit is classified as a toxic substance. It is suspected of causing genetic defects and damaging the unborn child. It also causes damage to the lungs, liver, hematological system, and peripheral nerves through prolonged or repeated exposure . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .
未来方向
The future of Val-Cit and ADCs lies in overcoming current challenges such as identifying suitable target antigens, enhancing antibodies, linkers, and payloads, and managing resistance mechanisms and side effects . The development of site-specific conjugation methodologies for constructing homogeneous ADCs is a promising path to improving ADC design .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4/c1-6(2)8(12)9(16)15-7(10(17)18)4-3-5-14-11(13)19/h6-8H,3-5,12H2,1-2H3,(H,15,16)(H,17,18)(H3,13,14,19)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGWFDNPHKLBBV-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315356 | |
| Record name | L-Valyl-L-citrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159858-33-0 | |
| Record name | L-Valyl-L-citrulline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159858-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Valyl-L-citrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the Val-Cit linker contribute to the selective release of cytotoxic payloads in ADCs?
A1: The this compound dipeptide acts as a substrate for specific proteases, primarily Cathepsin B, found in high concentrations within the lysosomes of cells [, , ]. Upon ADC internalization into target cells via receptor-mediated endocytosis, the this compound linker is cleaved by Cathepsin B in the acidic lysosomal environment [, , ]. This cleavage releases the cytotoxic payload, enabling it to exert its anti-cancer effects [, ].
Q2: Are there alternative dipeptide linkers besides this compound used in ADCs?
A2: Yes, researchers are exploring alternative dipeptides, such as Val-Ala, to modulate the in vivo stability and anticancer activity of ADCs [, ]. Some studies have compared L-amino acid dipeptide linkers with D-amino acid counterparts (e.g., D-Ala-D-Ala) and non-cleavable linkers, observing differences in lysosomal processing rates and cytotoxic potencies [].
Q3: Does the location of the drug on the antibody affect its release rate?
A3: Research suggests that for ADCs using the this compound-Monomethyl Auristatin E (vc-MMAE) linker-drug conjugated at reduced disulfide bonds, the drug release rate is independent of its location on the antibody []. This is likely because the Cathepsin B cleavage sites remain sufficiently exposed regardless of the drug's position.
Q4: What happens to the cleaved drug after its release within the lysosome?
A4: Following this compound cleavage by Cathepsin B, the released cytotoxic payload can then diffuse out of the lysosome and into the cytoplasm. Depending on the specific drug, it can then interact with its intracellular target to exert its anti-cancer effects, such as inhibiting tubulin polymerization in the case of Monomethyl Auristatin E (MMAE) [, , ].
Q5: What is the molecular formula and weight of this compound?
A5: As a dipeptide, this compound itself does not have a single defined molecular formula or weight. Its structure incorporates the amino acids Valine and Citrulline. The specific molecular formula and weight would depend on the linker and payload attached to the dipeptide and whether it exists as a free acid, salt, or a derivative.
Q6: How does the stability of the this compound linker compare to other linkers used in ADCs?
A6: While the this compound linker exhibits good stability in circulation [, ], researchers are actively developing linkers with enhanced stability profiles []. For instance, substituting the maleimidocaproyl group with a bromoacetamidocaproyl group has been shown to significantly increase the in vivo half-life of the drug linker [].
Q7: Can you provide an example of how the self-immolative spacer influences the properties of the conjugate?
A7: Studies on RGD-cryptophycin conjugates, where cryptophycin is linked to the cyclic peptide c(RGDfK) through a this compound linker, revealed that the choice of the self-immolative spacer significantly affects the conjugate's stability in plasma [, ]. This highlights the importance of careful selection of the self-immolative moiety for optimizing conjugate stability.
Q8: How does modifying the structure of the linker, particularly around the this compound motif, impact the ADC's efficacy?
A8: Modifications to the linker structure can significantly impact the ADC's efficacy. For example, incorporating hydrophilic macrocycles, like cyclodextrins or crown ethers, into the linker structure has been shown to enhance the in vivo performance of ADCs compared to traditional PEG-based linkers [].
Q9: Does incorporating hydrophilic elements like PEG always improve ADC properties?
A9: While PEGylation is commonly used to increase hydrophilicity, studies on site-specific ADCs targeting HER2 revealed that adding a PEG12 spacer did not always translate to improved overall ADC hydrophilicity or potency []. This emphasizes the need to carefully consider the specific linker design and its impact on the ADC's overall properties.
Q10: How does drug loading affect the pharmacokinetics of an ADC?
A11: Studies on an anti-CD30 ADC (cAC10-vcMMAE) showed a direct relationship between drug loading and clearance rate []. ADCs with higher drug loading cleared faster, indicating that drug loading is a crucial factor in determining ADC pharmacokinetic properties.
Q11: What are some examples of preclinical models used to evaluate the efficacy of this compound containing ADCs?
A12: Researchers utilize various in vitro and in vivo models to assess ADC efficacy. These include cell-based assays to determine cytotoxic activity against cancer cell lines [, , ] and xenograft models in mice to evaluate tumor growth inhibition and survival benefits [, , , ].
Q12: Besides antibodies, what other targeting moieties are being explored for use with the this compound linker?
A13: While antibodies are common, researchers are investigating alternative targeting ligands, such as peptides like GnRH-III and RGD, for targeted drug delivery using the this compound linker [, , ]. These ligands can target specific receptors overexpressed on tumor cells, enhancing the selectivity and efficacy of the conjugated drugs.
Q13: What analytical techniques are commonly employed to characterize and quantify ADCs containing the this compound linker?
A13: Commonly used techniques include:
- SDS-PAGE: To analyze the size and purity of ADCs [, , ].
- Mass Spectrometry: To determine the drug-to-antibody ratio (DAR) and identify different ADC species [, , ].
- Hydrophobic Interaction Chromatography (HIC): To separate and quantify ADC species with different drug loads [, ].
- ELISA: To assess drug-linker stability [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B3106584.png)
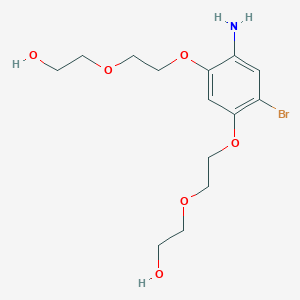
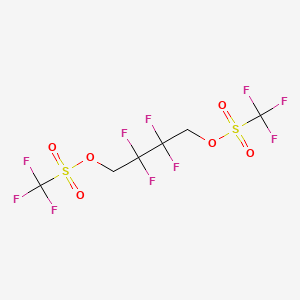



![5-[(2,5-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106637.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106645.png)
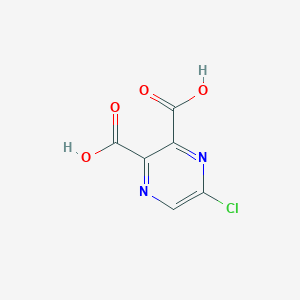
![(S)-2-((S)-2-amino-3-phenyl-propionylamino)-6-{[(4-methoxy-phenyl)-diphenyl-methyl]-amino}-hexanoic acid (4-hydroxymethyl-phenyl)-amide](/img/structure/B3106658.png)
